molecular formula C8H13NaO7S B13762828 Sodium 1,4-diethyl sulphonatosuccinate CAS No. 7320-45-8

Sodium 1,4-diethyl sulphonatosuccinate

Cat. No.: B13762828
CAS No.: 7320-45-8
M. Wt: 276.24 g/mol
InChI Key: RIGUOXLGNYMESN-UHFFFAOYSA-M
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Description

Sodium 1,4-diethyl sulphonatosuccinate is an anionic surfactant belonging to the sulfosuccinate ester class. Its chemical structure consists of a succinic acid backbone with sulfonate and ethyl ester groups at the 1- and 4-positions, neutralized by a sodium ion. Key properties include:

  • CAS Number: 7320-45-8
  • Molecular Formula: C₈H₁₄NaO₇S
  • Molecular Weight: 277.24 g/mol
  • Purity: 98% (commercial grade)
    This compound is primarily utilized in industrial and laboratory applications as a wetting agent or emulsifier due to its moderate hydrophilicity and surfactant activity.

Properties

CAS No.

7320-45-8

Molecular Formula

C8H13NaO7S

Molecular Weight

276.24 g/mol

IUPAC Name

sodium;1,4-diethoxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C8H14O7S.Na/c1-3-14-7(9)5-6(16(11,12)13)8(10)15-4-2;/h6H,3-5H2,1-2H3,(H,11,12,13);/q;+1/p-1

InChI Key

RIGUOXLGNYMESN-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 1,4-diethyl sulfonatosuccinate can be synthesized through a series of chemical reactions. One common method involves the esterification of succinic acid with ethanol to form diethyl succinate. This intermediate is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain sodium 1,4-diethyl sulfonatosuccinate.

Industrial Production Methods

In an industrial setting, the production of sodium 1,4-diethyl sulfonatosuccinate typically involves large-scale esterification and sulfonation processes. These processes are carried out in reactors equipped with temperature and pressure control to ensure optimal reaction conditions. The final product is purified through crystallization or distillation to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,4-diethyl sulfonatosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Sodium 1,4-diethyl sulfonatosuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: It is used in the production of detergents, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium 1,4-diethyl sulfonatosuccinate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes critical data for Sodium 1,4-diethyl sulphonatosuccinate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Alkyl Substituents Key Properties/Applications
This compound 7320-45-8 C₈H₁₄NaO₇S 277.24 Ethyl (C₂) Moderate solubility; industrial emulsifier
Sodium 1,4-dihexyl sulphonatosuccinate 3006-15-3 C₁₆H₂₈NaO₇S 396.44 Hexyl (C₆) Low water solubility; specialty surfactant
Sodium 1,4-dicyclohexyl sulphonatosuccinate 23386-52-9 C₁₈H₂₈NaO₇S 420.47 Cyclohexyl High persistence in water; limited biodegradability
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate 2373-38-8 C₂₂H₃₈NaO₇S 485.59 Branched 1,3-dimethylbutyl High surfactant efficiency; used in aerosols
Docusate Sodium (Sodium 1,4-bis(2-ethylhexyl) sulphonatosuccinate) 577-11-7 C₂₀H₃₇NaO₇S 444.52 Branched 2-ethylhexyl Pharmaceutical laxative; low toxicity

Key Trends and Research Findings

Alkyl Chain Length and Solubility :

  • Shorter chains (e.g., ethyl in this compound) enhance water solubility but reduce surfactant efficiency compared to longer-chain derivatives like dihexyl (C₆) or dicyclohexyl variants .
  • Branched chains (e.g., 1,3-dimethylbutyl or 2-ethylhexyl) improve lipid solubility and micelle formation, making them effective in hydrophobic systems .

Environmental Impact :

  • Cyclohexyl derivatives (e.g., Sodium 1,4-dicyclohexyl sulphonatosuccinate) exhibit very high persistence in aquatic environments due to negligible biodegradation, raising ecological concerns .
  • Linear alkyl chains (e.g., ethyl or hexyl) are comparatively less persistent but still require careful disposal .

Applications :

  • Pharmaceuticals : Docusate Sodium (2-ethylhexyl derivative) is widely used as a stool softener due to its safety profile .
  • Industrial Surfactants : Branched derivatives like Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate (Aerosol MA) excel in stabilizing emulsions for coatings and adhesives .

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